![molecular formula C19H19FN4O2 B2473756 2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326860-32-5](/img/structure/B2473756.png)
2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
Synthesis and Biological Evaluation Various derivatives of the compound, including pyrazolo[1,5-a]pyrazin-4(5H)-one, have been synthesized and evaluated for their biological activities. For instance, El-Borai et al. (2012) reported the synthesis of pyrazolo[3,4-b]pyridines using microwave irradiation and their antitumor and antimicrobial activities. They found that some derivatives showed significant activity against liver cancer cell lines and exhibited antibacterial and antifungal properties (El-Borai et al., 2012).
Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one and evaluated their inhibition against the growth of A549 and H322 lung cancer cells, showing dose-dependent inhibitory effects (Zheng et al., 2011).
Design and Synthesis for Specific Biological Activities Researchers have designed and synthesized novel derivatives targeting specific biological activities. Desai et al. (2016) adopted a rational approach for the synthesis of novel fluorinated pyrazole compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, for antimicrobial activity and cytotoxicity against various pathogens and cancer cell lines (Desai et al., 2016).
Similarly, Alam et al. (2016) designed and synthesized pyrazole derivatives, including pyrazolo[1,5-a]pyrazin-4(5H)-one compounds, and evaluated their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines, finding promising results (Alam et al., 2016).
Chemical Synthesis and Structural Analysis
Synthesis Techniques and Structural Characterization Researchers have explored various synthesis techniques and performed structural analyses of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For instance, Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol as a template to synthesize compounds with potential COX-2 inhibitory activity. They confirmed the structures of the synthesized compounds through X-ray crystallography and evaluated their inhibitory activity against COX-1 and COX-2 enzymes (Patel et al., 2004).
Exploration of Fluorinated Derivatives for Specific Activities The exploration of fluorinated derivatives, including compounds with the 4-fluorophenyl moiety, has been a focus of research due to their potential biological activities. Loh et al. (2013) synthesized pyrazole compounds with fluorinated moieties and characterized their structures using X-ray single crystal structure determination, highlighting the influence of fluorination on molecular conformation and potential biological activities (Loh et al., 2013).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-15-5-3-14(4-6-15)16-13-17-19(26)23(11-12-24(17)21-16)10-7-18(25)22-8-1-2-9-22/h3-6,11-13H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNROPQKNNMOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

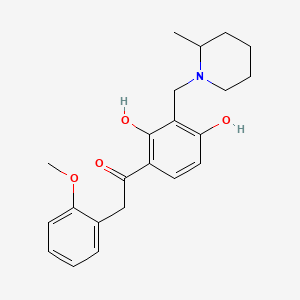
![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)
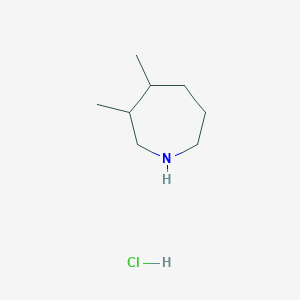
![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)
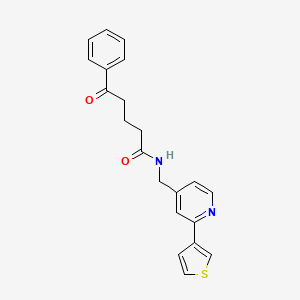
![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)
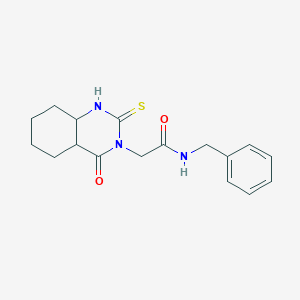
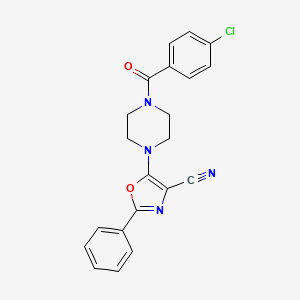
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)
